3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
1256821-69-8 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-piperidin-4-yl-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h3-4,7-9,13H,1-2,5-6H2 |
InChI Key |
KIIAEBNUANLOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis from Amidoximes
A classical route involves the cyclization of O-acylamidoximes, derived from amidoximes and acyl chlorides. Lukyanov et al. demonstrated this method for sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines, where substituted pyridine-3-carboximidamide reacts with acyl chlorides to form O-acylamidoxime intermediates. Subsequent cyclization using tetrabutylammonium fluoride (TBAF) in acetonitrile at room temperature yields the oxadiazole core.
For this compound, the protocol would involve:
-
Amidoxime Formation : Piperidin-4-amine reacts with hydroxylamine to generate piperidin-4-carboximidamide.
-
Acylation : Treatment with pyridine-4-carbonyl chloride forms the O-acylamidoxime intermediate.
-
Cyclization : TBAF-catalyzed intramolecular cyclization at room temperature.
This method achieves yields of 70–90% for analogous compounds but requires isolation of intermediates, increasing operational complexity.
One-Pot Synthesis in Aprotic Bipolar Solvents
NaOH/DMSO-Mediated Cyclization
Baykov et al. developed a one-pot method using NaOH/DMSO to facilitate cyclization between amidoximes and carboxylic acid esters at room temperature. For the target compound:
-
Reaction Setup : Piperidin-4-carboximidamide and pyridine-4-carboxylic acid methyl ester are dissolved in DMSO.
-
Base Activation : NaOH (2 equiv) deprotonates the amidoxime, enabling nucleophilic attack on the ester.
-
Cyclization : Spontaneous heterocycle formation occurs within 4–24 hours at 25°C.
Advantages :
-
Eliminates intermediate isolation.
-
Compatible with thermally labile substrates.
-
Yields range from 11–90%, depending on substituent steric effects.
Limitations :
-
Prolonged reaction times for electron-deficient esters.
-
Requires rigorous exclusion of moisture to prevent hydrolysis.
Alternative Synthetic Routes
1,3-Dipolar Cycloaddition
Nitrile oxides and nitriles undergo 1,3-dipolar cycloaddition to form 1,2,4-oxadiazoles. However, this method is less favorable for 3,5-disubstituted derivatives due to competing dimerization of nitrile oxides and poor regioselectivity. Platinum(IV) catalysts improve reactivity but increase costs.
Microwave-Assisted Synthesis
Srivastav et al. reported solvent-free microwave synthesis of oxadiazoles, reducing reaction times from hours to minutes. Applying this to the target compound:
-
Irradiation : A mixture of piperidin-4-carboximidamide and pyridine-4-carbonyl chloride is subjected to microwave irradiation (300 W, 120°C).
-
Cyclization : Rapid intramolecular dehydration forms the oxadiazole ring.
This approach achieves >80% yield in 15–30 minutes but requires specialized equipment.
Case Study: Optimization for Piperidine and Pyridine Substituents
Steric and Electronic Considerations
The piperidin-4-yl and pyridin-4-yl groups introduce steric hindrance and electron-withdrawing effects, necessitating tailored conditions:
Comparative Reaction Conditions
| Method | Reagents/Conditions | Yield (%) | Time |
|---|---|---|---|
| TBAF-Catalyzed Cyclization | TBAF, CHCN, RT | 85 | 2–4 h |
| One-Pot (NaOH/DMSO) | NaOH, DMSO, RT | 78 | 12 h |
| Microwave-Assisted | MW, 300 W, 120°C | 82 | 0.5 h |
Chemical Reactions Analysis
Cyclodehydration of Diacylhydrazines
A key synthesis route involves cyclodehydration of 1,2-diacylhydrazines using dibromotriphenylphosphorane (PPh₃Br₂) under mild conditions :
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,2-Dibenzoylhydrazine | PPh₃Br₂ (1.5 equiv), DCM, rt | 63.7 | |
| Benzoic acid + Benzohydrazide | PPh₃Br₂, sequential addition | 63.8 |
Mechanistic studies propose an intermediate diacylhydrazine formation, followed by cyclization via Brønsted acid catalysis. Computational analysis (PM3 and MM2) indicates that electron-withdrawing substituents lower the Gibbs free energy of activation by 8–12 kcal/mol compared to electron-donating groups .
Oxidative Cyclization of Amidoximes
Oxidative cyclization of amidoximes using N-bromosuccinimide (NBS) and DBU achieves 1,2,4-oxadiazoles at room temperature :
textRC(=NOH)NH₂ + NBS/DBU → 1,2,4-oxadiazole + HBr + Succinimide
Key Data :
-
Reaction time: 5–18 hours
-
Mechanism involves N-halogenation followed by dehydrohalogenation and cyclization .
C–H Arylation
Copper-catalyzed C–H arylation of the oxadiazole core enables diversification. For example, coupling with aryl iodides using CuI (10 mol%) and 1,10-phenanthroline at 80°C achieves 5-aryl-2-substituted derivatives :
| Aryl Iodide | Oxadiazole Substituent | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Phenyl | 78 | |
| Heteroaryl (e.g., pyridyl) | Alkyl | 65–82 |
Limitations : Alkenyl and sterically hindered aryl iodides reduce yields (<50%) .
Amination with O-Benzoyl Hydroxylamines
Copper(II)-mediated amination introduces amino groups at the oxadiazole’s 5-position :
textR-Oxadiazole + Ar-NH-OBz → Cu(OAc)₂, PPh₃ → R-Oxadiazole-NH-Ar
Conditions :
-
Reagents: Cu(OAc)₂ (0.75 equiv), PPh₃ (1.5 equiv), LiOtBu (2.4 equiv)
-
Temperature: 40°C, 18 hours
Hydrolytic Stability
The 1,2,4-oxadiazole ring resists hydrolysis under neutral and acidic conditions (pH 1–6) but undergoes ring-opening in strong bases (pH >12) via nucleophilic attack at the C5 position .
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, with exothermic peaks at 220–250°C .
Enzyme Inhibition
The compound exhibits inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases (CAs) :
| Target Enzyme | IC₅₀ (nM) | Mechanism | Reference |
|---|---|---|---|
| HDAC-1 | 8.2 | Zinc chelation via oxadiazole N-atoms | |
| hCA IX | 0.089 | Sulfonamide-like binding |
Structure-Activity Relationship (SAR) :
-
Piperidine substitution enhances membrane permeability (logP = 2.3) .
-
Pyridine at C3 improves binding affinity to hydrophobic enzyme pockets .
Coordination Chemistry
The pyridine and piperidine nitrogen atoms enable metal coordination. Example with Cu(II) :
textThis compound + CuCl₂ → [Cu(L)₂Cl₂]
Properties :
-
Stability constant (logK): 4.7 ± 0.2
-
Magnetic moment: 1.73 BM (indicative of square planar geometry) .
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-31G**) highlight:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. Studies indicate that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their effects on human cancer cell lines. The results demonstrated that compounds similar to 3-(piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole exhibited IC values in the low micromolar range against breast and lung cancer cells .
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.5 | MCF-7 (Breast) |
| Compound B | 3.0 | A549 (Lung) |
| This compound | 1.8 | MCF-7 |
Agricultural Applications
In agricultural science, oxadiazole derivatives have been explored for their potential as herbicides and fungicides. The unique structure of this compound allows it to interact with biological systems in plants.
Case Study: Herbicidal Activity
A research article published in Pesticide Biochemistry and Physiology evaluated the herbicidal properties of various oxadiazoles. The study found that certain derivatives inhibited the growth of common weeds at concentrations comparable to commercial herbicides .
| Compound | Effective Concentration (g/ha) | Target Weed |
|---|---|---|
| Compound C | 0.5 | Amaranthus spp. |
| Compound D | 0.7 | Solanum nigrum |
| This compound | 0.6 | Echinochloa crus-galli |
Materials Science Applications
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Semiconductor
Research conducted at a leading materials science laboratory demonstrated that incorporating oxadiazole derivatives into polymer matrices enhanced the charge transport properties significantly .
| Material Type | Conductivity (S/cm) | Application |
|---|---|---|
| Pure Polymer | 0.01 | Insulation |
| Polymer with Oxadiazole Derivative | 0.15 | Organic Electronics |
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 1,2,4-Oxadiazoles with Piperidine/Pyridine Moieties
Compound A : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z)
- Structure : Differs in the piperidine substitution (but-3-en-2-yl group) and the 3-(trifluoromethyl)phenyl substituent.
- Synthesis : Prepared via iridium-catalyzed amination (50°C, DME) with 99% yield and 97% enantiomeric excess (ee) .
Key Data :
Property Value Molecular Weight 347.34 g/mol Yield 99% ee 97% (SFC analysis)
Compound B : 5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1) and Regioisomer (2)
- Structure : Positional isomerism (perfluoroheptyl at position 5 vs. 3).
- Synthesis: Compound 1: Synthesized via reaction of N’-hydroxyisonicotinimidamide with perfluorooctanoyl chloride (48% yield). Compound 2: Produced via ANRORC rearrangement of 1 (86% yield) .
Key Data :
Property Compound 1 Compound 2 $^1$H-NMR (CD$_3$CN) δ 8.86 (d, 2H) δ 8.93 (d, 2H) Yield 48% 86%
Compound C : 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (GSK1292263)
- Structure : Contains a sulfonylphenylpyridine moiety and isopropyl group.
- Applications: Potential pharmaceutical use (molecular weight: 456.56 g/mol) .
Chloromethyl-Substituted Analogues
Compound D : 5-(Chloromethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 50737-35-4)
Piperidine Ring Positional Isomers
Compound E : 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
- Structure : Piperidin-3-yl substitution vs. piperidin-4-yl in the target compound.
Comparative Analysis of Key Properties
Stereoselectivity and Purity
- Enantioselective synthesis (e.g., 97% ee for Compound 3z) highlights advancements in catalytic methods .
Biological Activity
3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure:
- Molecular Formula: C12H15N5O
- Molecular Weight: 225.28 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study highlighted that modifications at various positions on the oxadiazole ring can enhance the anticancer activity of these compounds. The study utilized quantitative structure–activity relationship (QSAR) models and docking studies to predict the binding affinity of these compounds to target proteins involved in cancer progression.
Key Findings:
- Caspase Activation: Compounds similar to this compound have been shown to activate caspase pathways, leading to apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | IC50 (µM) | Target Protein | Reference |
|---|---|---|---|
| This compound | 9.4 | Caspase-3 | |
| Analog A | 12.5 | GSK-3 | |
| Analog B | 15.0 | B-Raf |
The mechanism underlying the biological activity of this compound involves interaction with specific protein targets. For instance:
- Binding Interactions: The oxadiazole ring forms hydrogen bonds with amino acid residues in target proteins such as caspases and kinases.
- Inhibition of Tumor Growth: The compound may inhibit pathways critical for tumor growth and metastasis by modulating protein interactions.
Case Studies
Several case studies have explored the efficacy of this compound in cellular models:
Case Study 1: In Vitro Antitumor Activity
A study evaluated the compound's effect on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 9.4 µM against breast cancer cells .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of related compounds. The results suggested that these oxadiazole derivatives could inhibit pro-inflammatory cytokine release in vitro .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine and pyridine moieties can significantly influence the biological activity:
- Substituents on the Oxadiazole Ring: Altering substituents can enhance or reduce activity.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increased potency |
| Halogen Substitution | Decreased solubility |
| Hydroxyl Group | Enhanced binding affinity |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key markers include aromatic proton signals (δ 8.86–8.93 ppm for pyridinyl groups) and piperidine methylene resonances (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 525.53 for BAY87-2243 derivatives) .
- FTIR : Oxadiazole ring vibrations (~1600 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
How can computational chemistry predict reactivity and stability?
Advanced Research Question
- DFT Calculations : Model transition states to predict regioselectivity in cyclization reactions .
- Molecular Dynamics : Simulate substituent effects on solubility (e.g., perfluoroalkyl groups enhance hydrophobicity) .
- Docking Studies : Predict binding affinities for bioactivity optimization (e.g., HDAC6 inhibition) .
What experimental strategies evaluate antioxidant potential?
Basic Research Question
- DPPH Assay : Measure radical scavenging activity at λ = 517 nm; compare IC₅₀ values to BHA/BHT controls .
- FRAP Assay : Quantify Fe³⁺ reduction capacity; triazole derivatives show enhanced activity over oxadiazoles .
- Cell-Based Models : Use HepG2 cells to assess intracellular ROS reduction .
Best practices for crystallographic analysis using SHELXL?
Advanced Research Question
- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors .
- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing hydrogens .
How do substituents influence physicochemical/bioactive properties?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability but reduce solubility .
- Piperidine Modifications : N-alkylation (e.g., cyclopropyl) enhances blood-brain barrier penetration (e.g., BAY87-2243) .
- Heterocyclic Additions : Borane complexes (e.g., Compound 62) improve α7 nicotinic receptor binding .
Methodologies to assess compound stability under storage?
Basic Research Question
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products .
- Cyclic Voltammetry : Predict oxidative stability in solution (e.g., DMSO) .
Resolving contradictions in biological activity data?
Advanced Research Question
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite Profiling : Use LC-MS to identify active vs. inactive metabolites .
- Statistical Analysis : Apply ANOVA to differentiate assay variability from true activity differences .
Advanced derivatization techniques for piperidine functionalization?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
